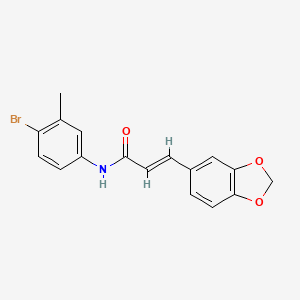

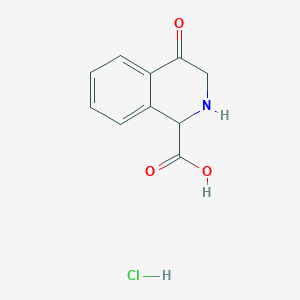

2-(2-萘基)-2-噁唑啉

货号 B2525488

CAS 编号:

10431-96-6

分子量: 197.237

InChI 键: JBPBWSKDBJRSAU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has a molecular formula of C10H8O and is an important starting material in various organic transformations .

Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It has been used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks . An SN2 reaction of 2-naphthol with butyl p-toluenesulfonate has been reported .Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

2-Naphthol can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis . It can also convert to 2-naphthalenethiol by reaction with dimethylthiocarbamoyl chloride via the Newman–Kwart rearrangement .Physical And Chemical Properties Analysis

2-Naphthol is a colorless crystalline solid with a melting point of 122 °C . It has an average mass of 144.170 Da and a mono-isotopic mass of 144.057510 Da .科学研究应用

对映选择性合成和催化

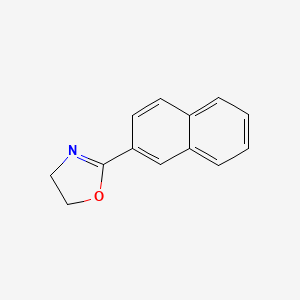

- 不对称合成中的应用:2-(2-萘基)-2-噁唑啉衍生物已在不对称催化中得到有效应用。例如,4,4'-(2-萘基)取代的异丙叉桥2,2'-双(1,3-噁唑啉)与不同金属结合时在各种不对称反应中表现出显着的外消旋选择性和催化性能,如向井山醛醇和迈克尔反应(Lingen 等,2005)。

- Diels-Alder反应中的效率:萘基取代的双(噁唑啉)作为不对称催化中 Diels-Alder 反应的手性配体表现出很高的效率,产生具有高对映选择性的产物。它们在极性溶剂中的低溶解度使得它们易于回收和再利用,且性能不会下降(Crosignani 等,1998)。

聚合物科学和材料化学

- 共聚物的改性:苯乙烯-丙烯腈共聚物中的腈基可以化学转化为噁唑啉基,这为反应挤出和其他应用提供了有趣的官能团。这种改性增强了共聚物在各种共混物中的相容性(Hu、Scaffaro 和 Mantia,1998)。

- 生物材料开发:聚(2-噁唑啉),包括 2-(2-萘基)-2-噁唑啉衍生物,作为生物材料重新引起人们的兴趣。它们的化学性质允许定制其性能,使其适用于广泛的应用,如药物偶联物和其他生物医学用途(Lorson 等,2018)。

配位化学和金属催化

- 与过渡金属的配位:噁唑啉配体,包括基于 2-(2-萘基)-2-噁唑啉的配体,被用作金属催化的不对称合成中的手性助剂。它们的通用性、易于合成以及调节手性中心的能力使它们在配位化学中具有价值(Gómez、Muller 和 Rocamora,1999)。

高级有机合成

- 亲核加成中的定向剂:手性噁唑啉,如 2-(2-萘基)-2-噁唑啉,已被用于指导亲核加成到萘环中,从而实现各种天然产物的不对称合成。由于它们激活了萘 π-体系,因此提供了高产率的非对映选择性转化(Scott,2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBWSKDBJRSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-oxazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)

![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)

![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)

![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)